Hydrocinchonidine

Description

Historical Trajectory of Cinchona Alkaloid Investigations and the Emergence of Hydrocinchonidine as a Distinct Research Focus

The story of this compound is intrinsically linked to the broader history of Cinchona alkaloid investigation, which began in the 17th century with the discovery of the medicinal properties of Cinchona bark. For centuries, the bark was used to treat malaria, but the active principles remained unknown. wikipedia.org The early 19th century marked a turning point as chemists began to isolate these "active principles." unizg.hr This era saw the isolation of the four major Cinchona alkaloids: cinchonine (B1669041) (1810), quinine (B1679958) (1820), quinidine (B1679956) (1833), and cinchonidine (B190817) (1844). nih.gov

For a long period, research was almost exclusively centered on these four compounds due to their abundance and potent antimalarial effects. nih.govnih.gov this compound, also known as dithis compound, was identified later as one of the more than 30 minor alkaloids present in the bark. nih.govgpatindia.com It is structurally different from its parent compound, cinchonidine, by the reduction of a vinyl group to an ethyl group. acs.org

The emergence of this compound as a distinct research focus occurred much later, accelerating in the late 20th century. This shift was driven by two key developments: the advent of powerful analytical techniques (like HPLC and NMR) that enabled the efficient isolation and characterization of less abundant natural products, and the rise of asymmetric catalysis. nih.govacs.orgwiley-vch.de As chemists sought new chiral molecules to act as catalysts for creating stereospecific products, the unique structures of minor alkaloids like this compound became highly valuable, moving them from the periphery to the forefront of specialized research. wiley-vch.de

The determination of the complex structures of Cinchona alkaloids was a monumental task that spanned decades and showcased the evolution of organic chemistry.

Classical Methods: The initial structural elucidation in the 19th and early 20th centuries relied on classical methods. unizg.hr These included elemental analysis to determine the molecular formula, and painstaking chemical degradation, where the large alkaloid molecule was broken down into smaller, more easily identifiable fragments like quinoline (B57606) and lepidine. unizg.hrliverpool.ac.uk The work of Paul Rabe in the early 20th century on dihydrocinchoninone, a compound closely related to this compound, was crucial in piecing together the connectivity of the quinuclidine (B89598) and quinoline ring systems for the entire class of compounds. researchgate.net

Spectroscopic Revolution: The mid-20th century brought a revolution in analytical methods. The structure of this compound, once inferred from its chemical relationship to cinchonidine, could be definitively confirmed using modern spectroscopy. acs.orgmpg.de Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) allows for precise molecular weight determination and fragmentation analysis. High-Performance Liquid Chromatography (HPLC) is now routinely used to separate this compound from the complex mixture of alkaloids found in Cinchona bark extracts. nih.govmpg.de

While early research focused on the major alkaloids, several key milestones mark the scientific journey of this compound itself.

| Year/Period | Key Discovery or Development | Significance |

| 1820–1853 | Isolation of the four major Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine). wikipedia.orgnih.gov | Established the fundamental chemical structures of the Cinchona family, providing the basis for identifying minor alkaloids. |

| Early 20th Century | Identification of dihydro-derivatives, including this compound, as natural constituents of Cinchona bark. researchgate.net | Recognized this compound as a naturally occurring molecule and integral part of the plant's chemical profile. |

| Late 1970s–1980s | Pioneering work by Wynberg and others on using Cinchona alkaloids as catalysts in asymmetric synthesis. wiley-vch.de | Opened a new field of application for Cinchona alkaloids beyond medicine, creating a demand for studying minor alkaloids. |

| Late 20th–Early 21st Century | Design and successful application of this compound and its derivatives as highly effective organocatalysts. | Established this compound as a valuable and distinct tool in synthetic organic chemistry for creating chiral molecules. |

| c. 2011 | First detailed reports on this compound as a multidrug resistance (MDR) reversal agent in cancer cell lines. researchgate.netmedchemexpress.com | Highlighted its importance in fundamental biological research for understanding mechanisms of chemotherapy resistance. |

| c. 2021–Present | Application of metabolomics and transcriptomics to study Cinchona biosynthesis. acs.orgbiorxiv.org | Confirmed the natural production of this compound in plant roots and stems and began to place it within its complex biosynthetic pathway. |

Evolution of Structural Elucidation Methodologies for Cinchona Alkaloids

Academic Significance and Interdisciplinary Relevance of this compound in Contemporary Science

This compound's significance extends across multiple scientific disciplines. Its unique chiral structure has made it a valuable molecule for chemists, while its biological activity provides a tool for biochemists and molecular biologists to probe complex cellular functions.

The most prominent application of this compound in modern science is in the field of asymmetric catalysis. As a chiral molecule, it can influence chemical reactions to selectively produce one of two possible enantiomers (mirror-image isomers) of a target compound. This is critically important in fields like drug development, where different enantiomers can have vastly different biological activities. This compound and its synthetic derivatives are particularly valued as organocatalysts and phase-transfer catalysts.

Below is a table summarizing selected applications of this compound-derived catalysts in asymmetric synthesis:

| Reaction Type | Catalyst System | Substrates | Result |

| Asymmetric Aldol (B89426) Reaction | This compound-derived quaternary ammonium (B1175870) salt (phase-transfer catalyst). researchgate.net | Glycine (B1666218) derivative and various aldehydes. | Synthesis of β-hydroxy α-amino acids with good yield and enantioselectivity. |

| Asymmetric Michael Addition | This compound-derived thiourea (B124793) catalyst. | Ketones/aldehydes and nitroalkenes. | Formation of carbon-carbon bonds with high stereocontrol. thegoodscentscompany.com |

| Asymmetric N-H Insertion | This compound in the presence of a rhodium(II) complex. unibo.it | Aniline and a diazoacetate. | Produces chiral α-amino acid derivatives, where this compound predominantly gives the (S)-enantiomer. unibo.it |

| Asymmetric Epoxidation | This compound-derived phase-transfer catalyst. | Chalcones (1,3-diarylenones). | Preparation of optically pure epoxyketones (91–99% ee) using sodium hypochlorite. |

This compound is not just a laboratory reagent; it is a natural product biosynthesized by the Cinchona plant. acs.orgnih.gov Studying its formation provides fundamental insights into the complex web of metabolic pathways in plants. tandfonline.com

Recent studies using advanced "omics" technologies have revealed that this compound is naturally present in the roots and stems of Cinchona pubescens. acs.org Research suggests that it is formed alongside its parent compound, cinchonidine, as part of the plant's alkaloid production. acs.orgmpg.de Furthermore, investigations into the origin of the methoxy (B1213986) group on quinine have shown that the plant runs parallel biosynthetic pathways: one leading to desmethoxy alkaloids (like cinchonidine and this compound) and another leading to methoxylated alkaloids (like quinine). biorxiv.org This discovery, aided by the ability to track and identify minor products like this compound, deepens our understanding of how plants create such a diverse chemical arsenal.

Beyond its chemical applications, this compound serves as a valuable probe for fundamental biological research. Its most notable role is in the study of multidrug resistance (MDR) in cancer cells. medchemexpress.com

MDR is a major obstacle in chemotherapy where cancer cells become resistant to treatment by actively pumping drugs out of the cell. researchgate.net This process is often mediated by an efflux pump protein called P-glycoprotein (P-gp). tandfonline.comnih.gov Mechanistic studies have shown that this compound can inhibit the function of P-gp. researchgate.net By blocking this pump, this compound increases the intracellular concentration of chemotherapeutic agents like paclitaxel (B517696) in resistant cells, thereby restoring their cytotoxic effects. researchgate.netmedchemexpress.com This makes this compound an important research tool for investigating the structure and function of P-gp and for exploring strategies to overcome drug resistance in cancer. nih.gov

Structure

3D Structure

Properties

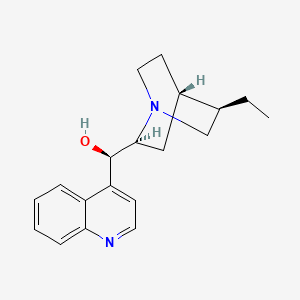

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18-,19+/m0/s1 |

InChI Key |

WFJNHVWTKZUUTR-KODHJQJWSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

Origin of Product |

United States |

Isolation, Biosynthesis, and Natural Abundance of Hydrocinchonidine

Phytochemical Sourcing and Geographical Distribution of Hydrocinchonidine-Accumulating Taxa

This compound, along with other Cinchona alkaloids, is primarily sourced from the bark of trees belonging to the Cinchona genus of the Rubiaceae family. These trees are native to the tropical Andean forests of South America, with a significant diversity of species found in Peru. mdpi.comwikipedia.org The natural distribution of Cinchona species is geographically distinct, spanning from Colombia, through Ecuador and Peru, to Bolivia, typically at altitudes between 800 and 3,000 meters above sea level. plecevo.eu

Characterization of Cinchona Species and Cultivars as Primary Sources

Several species of Cinchona are recognized as primary sources of this compound and its related alkaloids. The most notable among these are:

Cinchona calisaya (Yellow Cinchona): Native to the tropical valleys of the Andes in Bolivia and Southern Peru, this species is a significant source of Cinchona alkaloids. botanical.com It is known to contain this compound among its constituent alkaloids. botanical.com

Cinchona pubescens (Red Cinchona): Now widely cultivated in many tropical countries, this species also contains this compound. worldagroforestry.orgbotanical.com It has been reported in Cinchona pubescens. nih.gov

Cinchona officinalis : This species is also a source of various Cinchona alkaloids. slideshare.net

Historically, the cultivation of these species has expanded beyond their native range. During the 19th century, species like C. pubescens and C. calisaya were introduced to India, Sri Lanka, and Java, leading to the development of hybrids. wikipedia.org Today, the Democratic Republic of the Congo (DRC) is a major production center for Cinchona alkaloids, cultivating species like C. calisaya. plecevo.eu

The total alkaloid content in the bark of Cinchona species can range from 5% to 15%, with the four main alkaloids—quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817)—constituting over half of this total. biointerfaceresearch.com this compound is considered one of the other alkaloids of lesser importance found alongside these major compounds. slideshare.net

Environmental and Genetic Factors Influencing this compound Content in Natural Habitats

The concentration of this compound and other alkaloids in Cinchona trees is not static; it is influenced by a complex interplay of environmental and genetic factors.

Environmental Factors:

Altitude: Studies have shown a correlation between altitude and the concentration of certain Cinchona alkaloids. For instance, in Cinchona calisaya, quinine, cinchonine, and cinchonidine concentrations were found to be negatively correlated with altitude. frontiersin.org A specific clade of high-alkaloid-producing trees was identified at a narrow altitude range of 1,100 to 1,350 meters. frontiersin.orgnih.gov

Soil Composition: The soil's nutrient content plays a crucial role. Fertile soil with adequate nitrogen, phosphorus, and potassium is important for maximum productivity and quality. plecevo.eu In Congolese C. calisaya samples, increased concentrations of quinidine and cinchonine were observed with higher levels of plant nutrients. plecevo.eu The soil in the native habitats is often acidic, with pH ranging from 4.0 to 6.1. frontiersin.org

Genetic Factors:

Research indicates that genetic variation is a primary driver of the differences in alkaloid content within Cinchona species. frontiersin.orgnih.gov A significant phylogenetic signal has been found for the content of quinine and cinchonidine, as well as the total alkaloid content in Cinchona calisaya. frontiersin.orgnih.gov This suggests that the evolutionary history and genetic makeup of the trees are fundamental in determining their chemical profile. frontiersin.orgnih.gov While environmental factors like climate and altitude have an influence, their effect may not be as significant when phylogeny is taken into account. frontiersin.orgnih.gov

Advanced Methodologies for the Isolation and Purification of this compound

The extraction and purification of this compound from the complex mixture of alkaloids present in Cinchona bark require sophisticated and multi-step methodologies to achieve high purity.

Multi-Stage Chromatographic Separations (e.g., Countercurrent Chromatography, Preparative HPLC)

Due to the structural similarity of Cinchona alkaloids, their separation is a challenging task. Multi-stage chromatographic techniques are essential for isolating individual compounds like this compound.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation and purification of alkaloids from crude extracts. HPLC, particularly in its preparative mode, allows for the isolation of specific compounds in larger quantities. Studies on Cinchona calisaya have utilized HPLC-UV for the analysis and quantification of the four major alkaloids, a methodology that can be adapted for the isolation of minor alkaloids like this compound. frontiersin.orgnih.gov

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. This makes it particularly suitable for the separation of natural products like alkaloids. While specific applications for this compound isolation are not extensively detailed in the provided context, CCC is a recognized advanced methodology for separating complex mixtures of similar compounds.

The development of fast and robust methods such as ultra-high performance liquid chromatography combined with high-resolution mass spectrometry has also been instrumental in the separation and quantitative analysis of the main alkaloids in crude Cinchona bark extracts. ugent.be

Crystallization Techniques for High-Purity this compound

Crystallization is a critical final step in the purification process to obtain high-purity this compound. After initial separation by chromatographic methods, the enriched fraction containing this compound is subjected to crystallization. This process involves dissolving the semi-pure compound in a suitable solvent or solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals. As the crystals form, impurities are excluded from the crystal lattice, resulting in a highly purified solid product. The selection of the appropriate solvent is crucial and is often determined empirically to achieve the best yield and purity.

Solvent Extraction and Enrichment Protocols for this compound from Complex Matrices

The initial step in obtaining this compound is the extraction of total alkaloids from the dried and powdered Cinchona bark.

Solvent Extraction: This process typically involves the use of organic solvents or acidified water. The bark is macerated or percolated with a solvent that can efficiently solubilize the alkaloids. Ethanol (B145695) is a commonly used solvent for extracting Cinchona alkaloids. biointerfaceresearch.com Advanced extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been optimized for the efficient recovery of alkaloids like quinine from Cinchona officinalis bark, and these methods can be applied to the extraction of this compound as well. mdpi.com For instance, MAE using a 65% aqueous ethanol solution at 130°C for 34 minutes has shown high yields for quinine. mdpi.com

Enrichment Protocols: Following the initial extraction, the crude extract contains a complex mixture of alkaloids, tannins, and other plant metabolites. botanical.combotanical.com An acid-base extraction protocol is often employed for enrichment. The crude extract is dissolved in an acidic aqueous solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base, which deprotonates the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent. This process effectively separates the alkaloids from other components, resulting in an enriched alkaloid fraction that can then be subjected to further chromatographic purification.

Elucidation of the Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the broader pathway of monoterpenoid indole (B1671886) alkaloids (MIAs), from which all Cinchona alkaloids derive. organicintermediate.combiorxiv.org The pathway is a complex, multi-step process involving numerous enzymatic transformations that build the intricate quinoline (B57606) structure from simple primary metabolites. rsc.org

The journey to this compound begins with two primary precursor molecules: the amino acid tryptophan and the iridoid monoterpenoid secologanin (B1681713). biorxiv.orgresearchgate.net The indole ring of tryptophan forms the quinoline portion of the alkaloid, while secologanin provides the quinuclidine (B89598) moiety. universiteitleiden.nl

The pathway proceeds through a series of well-defined intermediates. A key step is the Pictet-Spengler condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin, which is catalyzed by the enzyme strictosidine (B192452) synthase to form the central intermediate, strictosidine. researchgate.netwikipedia.org This molecule is the universal precursor for thousands of monoterpenoid indole alkaloids. wikipedia.org

From strictosidine, the pathway branches and undergoes a series of rearrangements. Recent research has shown that two parallel pathways operate within Cinchona plants: one that leads to methoxylated alkaloids (like quinine) and one that leads to their desmethoxy counterparts (like cinchonidine). biorxiv.orgresearchgate.net This divergence is thought to occur at the very beginning of the pathway, where either tryptamine or 5-methoxytryptamine (B125070) is used as the substrate. biorxiv.orgbiorxiv.org For this compound, the desmethoxy pathway is relevant.

After its formation, strictosidine is deglycosylated to form a reactive aglycone. This intermediate is then enzymatically converted through several steps to yield corynantheal, which is considered a key branch-point intermediate. acs.orgbiorxiv.org Further enzymatic reactions lead to the formation of cinchonidinone (B1261326). biorxiv.orgmpg.de The final steps involve the reduction of cinchonidinone to cinchonidine, which is then further reduced at its vinyl group to yield this compound. acs.orgresearchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Class | Role in Pathway |

|---|---|---|

| Tryptophan | Amino Acid | Primary Precursor (forms the quinoline core) |

| Secologanin | Iridoid Monoterpenoid | Primary Precursor (forms the quinuclidine core) |

| Tryptamine | Indoleamine | Intermediate; condenses with secologanin |

| Strictosidine | Glucoalkaloid | Central Intermediate; precursor to all Cinchona alkaloids |

| Strictosidine Aglycone | Alkaloid Intermediate | Intermediate formed after deglycosylation of strictosidine |

| Dihydrocorynantheal | Aldehyde Intermediate | Early biosynthetic intermediate post-strictosidine |

| Cinchonidinone | Ketone Intermediate | Late-stage precursor to cinchonidine |

| Cinchonidine | Quinoline Alkaloid | Direct precursor to this compound |

The elucidation of the this compound biosynthetic pathway has been advanced by the identification and characterization of several key enzymes. While specific kinetic data for every enzyme is not fully available, their functional roles have been established through transcriptomics, in vitro assays, and heterologous expression studies. acs.orgresearchgate.net

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the initial step, converting L-tryptophan into tryptamine, providing the indole component for the pathway. researchgate.netnih.gov

Strictosidine Synthase (STR): As a pivotal enzyme, STR facilitates the stereospecific condensation of tryptamine and secologanin to form strictosidine. researchgate.netcjnmcpu.com The gene encoding this enzyme (ClSTR) has been identified and sequenced in Cinchona ledgeriana. researchgate.net Studies in Cinchona plants show that STR activity is highest in the roots and young aerial parts, correlating with the sites of alkaloid accumulation. nih.govkemdikbud.go.id

Strictosidine β-D-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, initiating the cascade of rearrangements of the unstable aglycone that leads to the quinoline scaffold. researchgate.netgoogle.com

Dihydrocorynantheal Synthase (CpDCS): Identified as a medium-chain alcohol dehydrogenase in Cinchona pubescens, this enzyme is involved in the formation of the intermediate dihydrocorynantheal from the strictosidine aglycone. acs.org

Dihydrocorynantheal Esterase (CpDCE): Working in conjunction with CpDCS, this esterase is also required to produce dihydrocorynantheal, showcasing the complexity of the early pathway steps. acs.org

Reductases: The final steps to form this compound from cinchonidinone involve two reduction steps. A keto-reduction converts cinchonidinone to cinchonidine, and a subsequent reduction of the C3-vinyl group to an ethyl group yields this compound. The specific enzymes for these final conversions are part of the broader family of reductases active in the plant. acs.orgresearchgate.net

Table 2: Characterized Enzymes in the Cinchona Alkaloid Biosynthetic Pathway

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Tryptophan Decarboxylase | TDC | 4.1.1.28 | Catalyzes the conversion of tryptophan to tryptamine. |

| Strictosidine Synthase | STR | 4.3.3.2 | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. |

| Strictosidine β-Glucosidase | SGD | 3.2.1.105 | Catalyzes the deglycosylation of strictosidine. |

| Dihydrocorynantheal Synthase | CpDCS | N/A | A medium-chain alcohol dehydrogenase involved in forming dihydrocorynantheal. |

| Dihydrocorynantheal Esterase | CpDCE | N/A | An esterase required for the formation of dihydrocorynantheal. |

The economic importance of Cinchona alkaloids has driven research into molecular biology and genetic engineering techniques to increase their production, bypassing the slow growth of the Cinchona tree. neliti.com Most efforts have focused on enhancing the yield of the major alkaloids like quinine, but the strategies and findings are directly applicable to related compounds like this compound.

A primary strategy involves the use of Agrobacterium-mediated transformation to create hairy root cultures of Cinchona species. researchgate.netthieme-connect.com These cultures can be grown in bioreactors, offering a more controlled and rapid production system. thieme-connect.com

In a notable study, hairy root cultures of Cinchona officinalis were genetically engineered to overexpress the genes for two key biosynthetic enzymes, tryptophan decarboxylase (TDC) and strictosidine synthase (STR), using cDNA from Catharanthus roseus. nih.govresearchgate.net The results were significant:

The transformed root cultures showed successful integration and expression of the engineered genes. nih.gov

There was a substantial accumulation of the pathway intermediates tryptamine and strictosidine, reaching levels of 1200 µg/g and 1950 µg/g dry weight, respectively. nih.govufp.pt

Crucially, the production of the final alkaloid products, quinine and quinidine, also increased, with quinidine levels rising to 1000 µg/g dry weight. nih.govresearchgate.net

These findings demonstrate that the supply of early precursors is a rate-limiting factor and that metabolic engineering can effectively boost the entire pathway's output. nih.govannualreviews.org However, a challenge identified in this research was the long-term stability of production; the engineered hairy root lines lost their high alkaloid-producing capacity after one year, indicating that further research into the genetic regulation and stability of expression is needed. nih.govufp.pt

Other approaches include optimizing cell suspension cultures by feeding precursor molecules like L-tryptophan or applying cellular stressors and growth retardants to trigger defense responses and enhance alkaloid synthesis. neliti.comresearchgate.net However, studies comparing gene expression in cell cultures to whole plants have revealed complexities. For instance, while the STR gene is actively expressed in cultured cells, alkaloid accumulation remains low compared to the tree bark. researchgate.net This suggests that processes like intercellular transport of intermediates and feedback inhibition within the cell are significant hurdles that must be overcome for cell-based production systems to become commercially viable. researchgate.netannualreviews.org

Synthetic Methodologies for Hydrocinchonidine and Its Derivatives

Total Synthesis Strategies for Hydrocinchonidine

The complete chemical synthesis of this compound and its diastereomer, hydrocinchonine (B45880), has been achieved through innovative strategies that address the stereocontrolled formation of its constituent quinoline (B57606) and quinuclidine (B89598) ring systems.

The retrosynthetic analysis of Cinchona alkaloids like this compound reveals several key disconnection points that simplify the complex scaffold into more manageable synthetic precursors. Historically, strategies developed for the synthesis of quinine (B1679958) have informed the approaches to its dihydro analogues.

One of the earliest and most utilized strategies involves a primary disconnection at the C8–N bond of the quinuclidine core (the C8-N approach). unizg.hr This simplifies the target to a functionalized quinoline (a "cinchoninal") and a piperidine-based fragment ("meroquinene"). A more recent departure from this classical approach is the C9–C4' disconnection, which links the quinoline and quinuclidine fragments via the bond between the C9 hydroxyl-bearing carbon and the quinoline ring. unizg.hr This strategy was explored to overcome challenges in controlling the stereochemistry at the C8 position. unizg.hr

A formal total synthesis of (-)-hydrocinchonidine reported by Ihara et al. employs a different disconnection strategy, centered on the construction of the quinoline ring from an advanced indole-derivative intermediate. rsc.orgrsc.org This approach disconnects the quinoline portion of the molecule, leading back to a key intermediate, (±)-hydrocinchotoxine, which contains the intact quinuclidine core attached to a keto-acyl side chain that is later cyclized to form the quinoline ring system. rsc.org

Table 1: Key Retrosynthetic Disconnection Strategies for Cinchona Alkaloids

| Strategy | Disconnection Point | Key Intermediates | Reference |

|---|---|---|---|

| Classical Approach | C8–N bond in the quinuclidine ring | Meroquinene (piperidine derivative) and a functionalized quinoline | unizg.hr |

| Uskokovic Approach | C9–C4' bond | Advanced quinuclidine intermediates and a quinoline precursor | unizg.hr |

| Ihara Approach | Quinoline ring formation | (±)-Hydrocinchotoxine | rsc.orgrsc.org |

Achieving the correct stereochemistry at the multiple chiral centers of this compound is the principal challenge of its total synthesis. Asymmetric synthesis approaches often rely on the use of chiral catalysts derived from the Cinchona alkaloids themselves, showcasing their dual role as synthetic targets and catalytic tools.

In the synthesis of Cinchona alkaloid cores, chiral amine catalysts have been used in enantioselective α-alkylation reactions to construct the chiral quinolinyl core. acs.orgacs.org Furthermore, quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, such as those developed from cinchonidine (B190817), serve as highly effective phase-transfer catalysts for asymmetric reactions, including aldol (B89426) reactions to produce β-hydroxy α-amino acids. nih.gov These catalysts create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov The π-stacking provided by the quinoline group and hydrogen bonding from the quinuclidine core generate a chiral pocket that controls the transition state geometry. nih.gov

In a formal total synthesis of this compound, optical resolution of the key intermediate (±)-hydrocinchotoxine was employed. rsc.org This classical method separates the enantiomers, allowing for the synthesis to proceed with the correctly configured precursor to yield the natural (-)-hydrocinchonidine. rsc.org

The convergent assembly of the two heterocyclic systems of this compound requires precise stereocontrol.

Quinuclidine Core Construction: The synthesis of the quinuclidine bicycle is a cornerstone of any Cinchona alkaloid synthesis. One reported synthesis of this compound begins with 3-ethylpiperidin-4-one, which is stereoselectively converted into a piperidyl-ethyl-indole derivative. rsc.org This multi-step conversion establishes the relative stereochemistry of the substituents on the piperidine (B6355638) ring, which will become part of the quinuclidine core. The final ring closure to form the bicyclic quinuclidine system is often achieved late in the synthetic sequence.

Quinoline Core Construction: A notable strategy for constructing the quinoline ring involves the transformation of an indole (B1671886) derivative. Ihara and coworkers reported a synthesis where an indole intermediate was subjected to photo-oxygenation. rsc.orgrsc.org This reaction, using singlet oxygen, followed by treatment with dimethyl sulfide (B99878) and acetic acid, transformed the indole ring system into a 4-acylquinoline, thereby forming the quinoline core of the target molecule. rsc.orgrsc.org This key transformation led to the intermediate hydrocinchotoxine, which was then converted to this compound. rsc.org

Asymmetric Synthesis Approaches Employing Chiral Auxiliaries and Catalysts

Semi-synthetic Derivatization of this compound

Semi-synthesis, which involves the chemical modification of the naturally-derived this compound, is a powerful strategy for producing novel derivatives. researchgate.neteupati.eu These modifications are often aimed at tuning the catalytic properties of the alkaloid for use in asymmetric synthesis. mdpi.com The primary sites for modification are the quinoline ring, the quinuclidine nitrogen, and the C9-hydroxyl group. nih.govresearchgate.net

Introducing functional groups at specific positions on the quinoline ring can significantly alter the electronic and steric properties of this compound-derived catalysts. C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.com

Transition metal catalysis enables the site-selective introduction of various functional groups. mdpi.com For instance, rhodium(III)-catalyzed reactions using quinoline N-oxides can achieve regioselective alkylation at the C8 position. researchgate.net Other methods have been developed for functionalization at the C2, C3, and C5 positions. rsc.orgorganic-chemistry.org A metal-free protocol using trihaloisocyanuric acid allows for the selective halogenation of 8-substituted quinolines at the C5 position. rsc.org Such modifications on the this compound scaffold can create a library of catalysts with fine-tuned properties. A dearomative hydroboration strategy also allows for the selective introduction of boron at the 5,6- or 5,8-positions, which can be further functionalized. nih.gov

Table 2: Examples of Regioselective Functionalization of the Quinoline Scaffold

| Position | Reaction Type | Catalyst/Reagent | Reference |

|---|---|---|---|

| C2 | Oxidative Cross-Coupling | Pd(OAc)₂ / Ag₂CO₃ | mdpi.com |

| C3 | Hetero-Diels-Alder | Metal-free | organic-chemistry.org |

| C5 | Halogenation | Trihaloisocyanuric Acid | rsc.org |

| C8 | Alkylation | Rh(III) catalyst | researchgate.net |

| 5,6- or 5,8- | Dearomative Hydroboration | Phosphine-ligated borane (B79455) complexes | nih.gov |

The quinuclidine nitrogen and the C9-hydroxyl group are key functional handles for derivatization, as they play crucial roles in the catalytic activity of Cinchona alkaloids. researchgate.net

Quinuclidine Nitrogen: The basic nitrogen of the quinuclidine core is fundamental to the catalytic mechanism in many reactions, often acting as a Brønsted base or a nucleophile. rsc.org This nitrogen can be alkylated to form quaternary ammonium salts. nih.govrsc.org These salts are widely used as chiral phase-transfer catalysts. nih.gov For example, N-benzyl or N-alkyl groups can be installed, and dimeric catalysts can be constructed by linking two this compound units through these N-alkyl groups. nih.gov However, it is important to note that methylation or other alkylation of the quinuclidine nitrogen can lead to a complete loss of enantioselectivity in some catalytic systems, such as the hydrogenation of α-keto esters, where the nitrogen's interaction with the substrate is crucial. researchgate.net

Hydroxyl Group: The C9-hydroxyl group is another frequent site for modification. nih.govresearchgate.netresearchgate.net It can be esterified or converted into an ether, such as the O-methyl derivative. researchgate.netresearchgate.net These modifications can dramatically influence the stereochemical outcome of catalyzed reactions. researchgate.net The hydroxyl group can also be modified to attach the catalyst to a solid support or to create more complex catalyst structures. The ability to modify this group is essential for the rational design of new catalysts based on the this compound scaffold. lookchem.com

Table 3: Common Modifications at the Quinuclidine and Hydroxyl Sites

| Site | Modification Type | Reagents/Products | Purpose | Reference |

|---|---|---|---|---|

| Quinuclidine-N | Alkylation | Alkyl halides | Formation of quaternary ammonium salts for phase-transfer catalysis | nih.govrsc.org |

| C9-OH | Etherification | Methylating agents | Tuning catalyst stereoselectivity | researchgate.net |

| C9-OH | Esterification | Acyl chlorides, Anhydrides | Catalyst modification | researchgate.net |

Synthesis of this compound Conjugates and Immobilized Derivatives

The synthesis of this compound conjugates and its immobilization onto solid supports are critical strategies for enhancing catalyst utility, particularly in industrial applications. The primary motivation for immobilization is to facilitate the separation of the catalyst from the reaction mixture, enabling its recovery and reuse over multiple cycles. researchgate.net This approach addresses challenges associated with homogeneous molecular catalysts, which often require complex and costly separation processes. rsc.org

Cinchona alkaloids, including this compound, can be covalently attached to a variety of supports. researchgate.net Common strategies involve anchoring the catalyst to either an inorganic support, such as silica (B1680970) gel, or an organic polymer. researchgate.net The attachment can be engineered at several points on the this compound molecule, typically involving the C(9)-hydroxyl group, the vinylic group (though absent in the 'hydro' version, it is a key site in related alkaloids), or the quinoline ring system. researchgate.net

Modern techniques like atomic layer deposition (ALD) represent an advanced method for heterogenizing molecular catalysts. rsc.org This process involves attaching the catalyst to a metal oxide support and then encapsulating it with a thin metal oxide layer. rsc.org This encapsulation prevents the catalyst from detaching or "leaching" from the support, a common issue with traditional immobilization methods, especially when using environmentally benign solvents like water. rsc.org While not yet specifically detailed for this compound, this methodology holds promise for creating highly stable and reusable catalytic systems. The resulting immobilized catalysts can be characterized using a suite of analytical techniques, including Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA), to confirm the structure and stability of the heterogenized complex. nih.gov

Design and Synthesis of Novel this compound Analogues and Molecular Probes

Structure-Activity Relationship (SAR) Studies for Catalytic Applications

The rational design of more efficient catalysts based on the this compound scaffold relies heavily on understanding its structure-activity relationships (SAR). researchgate.net SAR studies involve systematically modifying the molecular structure and evaluating how these changes affect catalytic performance, such as reaction rate and enantioselectivity. researchgate.net For Cinchona alkaloid-based catalysts, key modification sites include the C(9)-hydroxyl group and the quinuclidine nitrogen. researchgate.net

Research into asymmetric phase transfer catalysis (APTC) has demonstrated that introducing an array of substituents at these positions allows for a detailed examination of steric and electronic effects. researchgate.net The synthesis of these modified catalysts typically begins with the chemical manipulation of the C(9)-hydroxyl group, followed by N-alkylation of the quinuclidine nitrogen to produce the active quaternary ammonium salt catalyst. researchgate.net Studies have found, for instance, that catalysts with large substituents on the quinuclidinium nitrogen can exhibit altered activity and selectivity. researchgate.net In the asymmetric epoxidation of 1,3-diarylenones, a hydrocinchonine-derived catalyst bearing a 2,3,4-trifluorobenzyl group yielded high optical purities of 91–99% ee. researchgate.net

These systematic studies provide crucial insights that guide the development of new organocatalysts with enhanced performance for specific chemical transformations. yok.gov.tr

Table 1: Structure-Activity Relationship (SAR) Insights for this compound-Type Catalysts

| Modification Site | Type of Modification | Observed Effect on Catalysis | Reference |

| Quinuclidine Nitrogen | N-alkylation to form quaternary ammonium salts. | Essential for creating phase-transfer catalysts. The nature of the alkyl group (e.g., size, electronics) influences rate and selectivity. | researchgate.net |

| C(9)-Hydroxyl Group | Attachment of different functional groups (e.g., allyl). | Can significantly alter catalyst activity. An allyl group on O-9 in a dendritic cinchonine (B1669041) catalyst showed high activity in asymmetric alkylation. | researchgate.net |

| Quinoline Moiety | Introduction/removal of substituents (e.g., methoxy (B1213986) group). | Loss of a methoxy group on the quinoline of cinchonidine marginally lowered yield and enantioselectivity in certain reactions. | maynoothuniversity.ie |

| Quinuclidine Side Chain | Saturation of the vinyl group (e.g., hydrocinchonine vs. cinchonine). | In some reactions, this has little to no effect on catalyst activity, as seen with hydroquinine (B45883) vs. quinine. | maynoothuniversity.ie |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Research

The synthesis of deuterated or isotopically labeled versions of this compound is a powerful tool for elucidating reaction mechanisms. rsc.org By selectively replacing hydrogen atoms with deuterium (B1214612) (²H or D), researchers can track the fate of specific atoms during a reaction, providing insight into bond-breaking and bond-forming steps. While specific literature detailing the full deuteration of this compound is scarce, general methods for deuterating organic molecules can be applied to its structure. rsc.orgtn-sanso.co.jpnih.gov

Deuterated organic molecules are of significant interest due to their utility in mechanistic studies and for their potential to enhance metabolic stability in medicinal chemistry. rsc.org The synthesis of deuterated amines and aromatic compounds often employs readily available deuterium sources like heavy water (D₂O) or deuterated solvents. wipo.int

Potential strategies for deuterating this compound include:

H-D Exchange on the Quinoline Ring: The aromatic protons on the quinoline ring can be exchanged for deuterium via an H-D exchange reaction. This is typically carried out using heavy water (D₂O) under high temperature and pressure, often with a metal catalyst like platinum on alumina. tn-sanso.co.jp

Deuteration of the Ethyl Group: The ethyl group on the quinuclidine ring could be deuterated by starting with a precursor that has a vinyl group (like cinchonidine) and performing a reduction using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst. nih.gov

Deuteration at the α-carbon to Nitrogen: A general method for the selective deuteration of amines involves the reduction of ynamides using a deuterated silane (B1218182) reagent, which could potentially be adapted to label positions adjacent to the nitrogen atoms in the quinuclidine core. rsc.org

These labeling studies are crucial for understanding the dynamic nature of catalytic processes at a molecular level. uu.nl

Table 2: Potential Methodologies for the Synthesis of Deuterated this compound

| Target Deuteration Site | Proposed Synthetic Method | Deuterium Source | Catalyst/Reagent | Reference (for method) |

| Quinoline Ring (Aromatic C-H) | Catalytic H-D Exchange | Heavy Water (D₂O) | Platinum on Alumina (Pt/Al₂O₃) | tn-sanso.co.jp |

| Quinuclidine Ethyl Group (C-H) | Catalytic Deuterogenation of Vinyl Precursor | Deuterium Gas (D₂) | Palladium on Carbon (Pd/C) | nih.gov |

| α-Position to Quinuclidine Nitrogen | Reduction of a Precursor | Deuterated Silane (e.g., Et₃SiD) | Triflic Acid | rsc.org |

| C(9)-Hydroxyl Proton (O-H) | Simple Exchange | Heavy Water (D₂O) or Deuterated Methanol (B129727) (MeOD) | None (acid/base catalysis) | General Principle |

Development of Optically Active this compound Analogues for Chiral Catalysis

Building upon the core structure of this compound, researchers have developed a wide range of novel, optically active analogues to act as powerful catalysts in asymmetric synthesis. nih.govjiuzhoupharma.com The goal is to create catalysts with improved reactivity, broader substrate scope, and higher enantioselectivity for important chemical transformations. scu.edu.cn

A notable example is the development of new chiral diamine catalysts derived from Cinchona alkaloids. nih.gov By modifying the C(9) position to incorporate an amino group, a new class of catalyst is created. These analogues have been successfully used to mediate unprecedented reactions, such as the highly enantioselective isomerization of β,γ-unsaturated cyclohexenones into their chiral α,β-unsaturated counterparts via cooperative iminium-base catalysis. nih.gov This work demonstrates how rational design based on the Cinchona scaffold can unlock new asymmetric transformations.

The development of such analogues is a significant endeavor in the field of asymmetric catalysis. scu.edu.cn Pharmaceutical and chemical manufacturing companies have invested in creating extensive libraries of chiral ligands and catalysts, with many based on the Cinchona alkaloid framework, to produce optically active molecules efficiently. jiuzhoupharma.com These efforts have led to the commercialization of dozens of specialized chiral catalysts that enable the synthesis of valuable chiral intermediates for drugs and other fine chemicals. jiuzhoupharma.com The design of these novel analogues often involves exploring different chiral backbones, linker units, and steric/electronic modifications to fine-tune the catalyst for a specific reaction. scu.edu.cn

Stereochemical Aspects and Conformational Analysis of Hydrocinchonidine

Absolute Configuration and Chirality of Hydrocinchonidine

The specific three-dimensional arrangement of atoms in this compound, known as its absolute configuration, is crucial for its chemical identity and reactivity. This configuration is defined by several chiral centers within its molecular structure.

Determination of Stereochemistry Using Advanced Spectroscopic and X-ray Crystallographic Techniques

The definitive assignment of the absolute configuration of this compound has been accomplished through the use of sophisticated analytical methods. X-ray crystallography, in particular, stands as a powerful tool for elucidating the precise spatial arrangement of atoms in a crystalline solid. encyclopedia.pub By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. encyclopedia.pub This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state. encyclopedia.pub The absolute configuration is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. wikipedia.orgchem-soc.si

While X-ray crystallography provides a static picture of the molecule, spectroscopic techniques offer insights into its structure in solution. Techniques such as Vibrational Circular Dichroism (VCD) are instrumental in determining the absolute configuration of chiral molecules in solution. wikipedia.orgspectroscopyeurope.comcore.ac.ukrsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is unique to its absolute configuration. wikipedia.org

Stereochemical Relationships with Other Cinchona Alkaloids

This compound is a dihydro derivative of cinchonidine (B190817), meaning it is formed by the hydrogenation of the vinyl group of cinchonidine. buchler-gmbh.com This conversion does not alter the stereochemistry at the other chiral centers, so this compound shares the same stereochemical configuration as cinchonidine at these positions. buchler-gmbh.com

The Cinchona alkaloids are a family of compounds that include several stereoisomers. rsc.org this compound is a pseudo-enantiomer of hydroquinine (B45883) and a stereoisomer of hydrocinchonine (B45880) and hydroquinidine. These relationships are defined by the different spatial arrangements at the C8 and C9 chiral centers. For instance, in this compound, the configuration is (8S,9R). buchler-gmbh.com The stereochemical relationship between the main Cinchona alkaloids is a critical aspect of their chemistry, influencing their physical properties and biological activities. rsc.org

| Alkaloid | Relationship to this compound | Key Structural Difference |

| Cinchonidine | Parent compound | Unsaturated vinyl group |

| Hydroquinine | Pseudo-enantiomer | Methoxy (B1213986) group at C6' of the quinoline (B57606) ring |

| Hydrocinchonine | Diastereomer | Different configuration at C8 and C9 |

| Hydroquinidine | Diastereomer | Methoxy group at C6' and different configuration at C8 and C9 |

Conformational Dynamics and Preferred Conformations of this compound

The flexibility of the this compound molecule allows it to adopt various shapes, or conformations, in solution. Understanding these conformational dynamics is key to comprehending its behavior in chemical reactions.

Spectroscopic Probes for Conformational Analysis (e.g., NOESY NMR, Vibrational Circular Dichroism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the spatial proximity of protons within a molecule. libretexts.orgmdpi.comuzh.charxiv.orgresearchgate.net NOESY experiments detect through-space interactions between protons, and the intensity of these interactions is inversely proportional to the distance between them. mdpi.com This information allows for the reconstruction of the molecule's preferred conformations in solution.

Vibrational Circular Dichroism (VCD) also serves as a sensitive probe of molecular conformation. wikipedia.orgspectroscopyeurope.comrsc.org The VCD spectrum is highly dependent on the three-dimensional arrangement of the molecule, and by comparing experimental spectra with those predicted from theoretical calculations for different conformations, the most likely solution-state structures can be identified. core.ac.uk

Computational Chemistry Approaches (e.g., Molecular Mechanics, Density Functional Theory, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to complement experimental studies of molecular conformation. nih.govfrontiersin.org Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule and identify low-energy conformations.

For a more accurate description of the electronic structure and energies of different conformers, Density Functional Theory (DFT) is widely used. wikipedia.orggithub.ioresearchgate.net DFT calculations can predict a wide range of molecular properties, including vibrational frequencies for VCD spectra and NMR chemical shifts, which can be directly compared with experimental data to validate the computed conformations. nih.govwikipedia.org

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the molecule over time, MD can reveal the relative populations of different conformers and the pathways for interconversion between them.

Chiral Recognition Mechanisms and Enantioselectivity of this compound

This compound is widely used as a chiral catalyst and resolving agent due to its ability to differentiate between enantiomers. buchler-gmbh.com This property, known as enantioselectivity, arises from the specific interactions between the chiral this compound molecule and the enantiomers of another compound.

The process of chiral recognition involves the formation of transient diastereomeric complexes between the chiral selector (this compound) and the chiral analyte. nih.gov The stability of these complexes differs for each enantiomer of the analyte due to differences in their three-dimensional fit with the chiral selector. csic.es These differences in interaction energies lead to the preferential formation of one diastereomeric complex over the other, resulting in enantioselectivity. numberanalytics.com

Interactions with Chiral Substrates and Reagents

This compound's efficacy as a chiral catalyst stems from its ability to form well-defined, diastereomeric transition states with substrates. This interaction is typically bifunctional, involving two key sites on the alkaloid: the basic quinuclidine (B89598) nitrogen and the hydroxyl group at the C9 position.

In many catalytic cycles, the quinuclidine nitrogen acts as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile. organic-chemistry.org Simultaneously, the C9-hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, activating an electrophilic partner. This dual activation brings the reacting species into close proximity within a rigid chiral scaffold. The specific conformation adopted by the catalyst in the transition state creates a highly organized chiral pocket. Steric hindrance, primarily from the bulky quinoline and quinuclidine rings, dictates the trajectory from which the substrate can approach, effectively shielding one prochiral face and allowing reaction to occur on the other. This directed approach is fundamental to the enantioselective outcomes observed in many this compound-catalyzed reactions. princeton.edu

Theoretical models, including DFT calculations, are used to map the potential energy surfaces of these reactions and visualize the geometry of the transition states. numberanalytics.comnumberanalytics.comgithub.io These models confirm that non-covalent interactions, such as hydrogen bonding between the catalyst's hydroxyl group and the substrate, are critical for stabilizing the preferred transition state that leads to the major enantiomer.

Role of this compound in Diastereoselective and Enantioselective Processes

This compound and its derivatives are widely employed as organocatalysts or ligands in a variety of asymmetric reactions, consistently affording products with high levels of diastereoselectivity and enantioselectivity. Its pseudo-enantiomeric relationship with hydrocinchonine (which often provides the opposite product enantiomer) makes this pair particularly valuable in asymmetric synthesis.

One prominent application is in phase-transfer catalysis (PTC). For instance, in the O'Donnell asymmetric synthesis of amino acids, chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are used. A cinchonidine-derived catalyst typically yields the (S)-enantiomers of amino acids like phenylalanine upon benzylation. organic-chemistry.org The catalyst forms a chiral ion pair with the enolate of a glycine (B1666218) Schiff base, guiding the subsequent alkylation to occur from a specific face. organic-chemistry.org

Modified this compound catalysts, such as those incorporating a squaramide moiety, have proven effective in asymmetric Michael additions. sci-hub.se These bifunctional catalysts utilize the squaramide unit for hydrogen-bond-driven substrate activation, while the tertiary amine of the this compound scaffold provides the basic site for catalysis, leading to excellent yields and enantiomeric excesses.

The table below summarizes representative findings of reactions where this compound or its derivatives serve as the chiral catalyst.

| Reaction Type | Catalyst System | Substrate Example | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Amino Acid Synthesis (PTC) | Cinchonidine-derived quaternary ammonium salt | Benzophenone imine of glycine tert-butyl ester | (S)-Phenylalanine derivative | 66 | N/A | 66 (S) | organic-chemistry.org |

| Asymmetric Michael Addition | This compound-squaramide | Nitrostyrene and dimethyl malonate | Michael adduct | 98 | N/A | 94 | sci-hub.se |

Epimerization and Racemization Pathways of this compound Under Various Conditions

The stereochemical integrity of this compound is generally robust under standard catalytic conditions; however, under specific chemical or physical stress, it can undergo epimerization or racemization. sci-hub.se These processes involve the inversion of one or more of its chiral centers.

Epimerization refers to the change in configuration at a single stereocenter in a molecule with multiple stereocenters. nih.govmdpi.com For this compound, the most studied epimerization occurs at the C9 position, which connects the quinoline and quinuclidine rings. This transformation converts this compound to its diastereomer, epi-hydrocinchonidine. This process can be intentionally induced, for example, through a one-pot Mitsunobu esterification followed by saponification, to access the "unnatural" epi-alkaloids for catalytic studies. thieme-connect.com

Racemization is the conversion of an enantiomerically pure substance into a 1:1 mixture of both enantiomers, resulting in the loss of optical activity. sci-hub.se For a complex molecule like this compound, complete racemization would require the inversion of all its stereocenters, which is a high-energy process and generally does not occur under mild conditions. organic-chemistry.org However, racemization can be facilitated by heat or harsh acidic or basic conditions. sci-hub.se The mechanism often involves the formation of achiral intermediates. mdpi.comresearchgate.net For instance, treatment with a strong base could potentially lead to deprotonation at a carbon adjacent to a nitrogen or the quinoline ring, forming a planar carbanion or enamine-like intermediate which can be re-protonated from either side, leading to loss of stereochemical information at that center. Pasteur's historical work noted that heating salts of tartaric acid with Cinchona alkaloids could induce racemization of the tartaric acid, highlighting that the conditions, rather than the alkaloid itself, were the primary cause. sci-hub.se The stability of this compound against racemization under typical catalytic conditions is a key advantage, ensuring that the chirality of the catalyst is maintained throughout the reaction. organic-chemistry.org

Advanced Analytical Techniques for Hydrocinchonidine Characterization and Quantification

Comprehensive Spectroscopic Methodologies for Structural Elucidation of Hydrocinchonidine

Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and stereochemistry. iarjset.comvscht.czgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. vscht.cz It provides unparalleled insight into the connectivity of atoms within a molecule. For Cinchona alkaloids, NMR is particularly crucial for differentiating between diastereomers. oregonstate.edu

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. oregonstate.eduresearchgate.net

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. naturalproducts.net Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (H-C-C-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule, such as the quinoline (B57606) ring and the quinuclidine (B89598) core. vscht.cznaturalproducts.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Units of this compound. Note: These are estimated ranges based on general principles and data from analogous Cinchona alkaloids. Actual values depend on the solvent and experimental conditions.

| Structural Unit | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Ring | Aromatic C-H | 7.0 - 9.0 | 120 - 150 |

| Quinuclidine Core | Aliphatic C-H | 1.0 - 3.5 | 20 - 60 |

| C9-OH | Methine C-H | ~5.5 | ~70 |

| Ethyl Group | -CH₂-CH₃ | 1.0 - 1.8 (CH₂), 0.5 - 1.2 (CH₃) | 10 - 30 |

| Hydroxyl Group | O-H | Variable (depends on solvent/conc.) | - |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. msu.edu Advanced soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for analyzing complex organic molecules like this compound, as they minimize fragmentation during the ionization process, typically yielding a prominent protonated molecular ion [M+H]⁺. google.commiamioh.edu

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In these experiments, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.netspectroscopyonline.com The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For this compound (C₁₉H₂₄N₂O, MW = 296.41), fragmentation often involves the cleavage of bonds within the quinuclidine ring and the loss of the ethyl group or parts of the connection between the two main ring systems. ucl.ac.be Time-of-Flight (ToF) analyzers are often used to achieve high-resolution mass measurements, which can confirm the elemental formula of the parent and fragment ions. biosynth.com

Table 2: Expected Key Ions in the ESI-MS/MS Spectrum of this compound.

| m/z Value (Expected) | Ion Identity | Proposed Fragmentation Pathway |

| 297.19 | [M+H]⁺ | Protonated molecular ion |

| 279.18 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group |

| 267.18 | [M+H - C₂H₆]⁺ | Loss of the ethyl group |

| 159.09 | [C₉H₁₁N₂O]⁺ | Cleavage at the C8-C9 bond, retaining the quinuclidine part with the hydroxyl group |

| 138.06 | [C₉H₈N]⁺ | Fragment corresponding to the quinoline methanol (B129727) side chain |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. libretexts.orgresearchgate.net These techniques are complementary; FT-IR measures the absorption of infrared light due to changes in the dipole moment of a bond during vibration, while Raman spectroscopy measures the scattering of light due to changes in bond polarizability. hplc.todayuzh.ch

For this compound, FT-IR is particularly sensitive to polar bonds and is excellent for identifying the O-H stretch of the alcohol group and the C-N bonds within the quinuclidine ring. Raman spectroscopy is more sensitive to the non-polar bonds of the aromatic quinoline ring and the C-C backbone. uzh.ch Together, they provide a comprehensive fingerprint of the molecule's functional groups, which can be used for identification and to assess the purity of a sample by detecting characteristic vibrations of potential impurities. horiba.comrruff.info

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound.

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3200 (Broad, Strong) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 (Medium) | Strong |

| C-H (Aliphatic) | Stretching | 3000-2850 (Strong) | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 (Medium) | Strong |

| C=N (Aromatic) | Stretching | 1650-1550 (Medium) | Strong |

| C-O (Alcohol) | Stretching | 1260-1050 (Strong) | Weak |

| C-N (Amine) | Stretching | 1250-1020 (Medium) | Medium |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. github.comthegoodscentscompany.com Since this compound is a chiral molecule with multiple stereocenters (at C3, C4, C8, and C9), CD spectroscopy is a powerful tool for confirming its absolute configuration and studying its conformational properties in solution. researchgate.net

The CD spectrum provides a unique fingerprint related to the molecule's three-dimensional structure. sigmaaldrich.com The sign and magnitude of the CD signals (Cotton effects) are highly sensitive to the spatial arrangement of the chromophores, which in this compound include the quinoline ring system. Any change in the conformation of the molecule or its interaction with other molecules will result in a change in the CD spectrum, making it a valuable technique for studying conformational dynamics. thegoodscentscompany.comgoogleapis.com Comparing the CD spectrum of an unknown sample to that of a known standard of this compound can confirm its enantiomeric identity. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

High-Performance Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or natural extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of Cinchona alkaloids. researchgate.net The development of a robust HPLC method is critical for accurately quantifying this compound and separating it from its diastereomers (like hydrocinchonine) and other related impurities.

Reversed-phase HPLC using octadecylsilyl (ODS, C18) columns is a common approach. researchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. ucl.ac.be A Photodiode Array (PDA) or UV detector is commonly used for detection, as the quinoline chromophore in this compound exhibits strong absorbance in the UV region (around 230 nm and 330 nm). ucl.ac.be

Given the chiral nature of this compound, chiral HPLC is essential for separating it from its enantiomer and other stereoisomers. hplc.today Chiral Stationary Phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralpak) are often effective for separating Cinchona alkaloids. The development of chiral methods can be complex, often requiring screening of different columns and mobile phase compositions (normal-phase or reversed-phase) to achieve optimal resolution.

Table 4: Examples of HPLC Method Parameters for the Analysis of Cinchona Alkaloids.

| Column Type | Mobile Phase | Detector | Application Note |

| Reversed-Phase C18 | Methanol: 20 mM Potassium Dihydrogen Phosphate (3:7) | UV (230 nm), Fluorescence (Ex: 235 nm, Em: 405 nm) | Separation of cinchonine (B1669041), cinchonidine (B190817), quinidine (B1679956), and quinine (B1679958) in beverages. ucl.ac.be |

| Reversed-Phase C8 | Gradient of Ammonium (B1175870) Formate Buffer and Methanol | UV (250 nm, 330 nm), Fluorescence (Ex: 330 nm, Em: 420 nm) | Efficient separation and quantification of the four major Cinchona alkaloids. |

| Chiralpak IC (Normal Phase) | n-hexane : ethanol (B145695) : 2-propanol : diethylamine (B46881) (80:8:12:0.4) | UV (230 nm) | Enantioseparation of quinuclidinol derivatives, highlighting a chiral separation approach. |

| Acquity UPC² Torus DEA (SFC) | CO₂, Acetonitrile, Methanol, Diethylamine | UV (275 nm) | Rapid separation of six major Cinchona alkaloids, including cinchonidine and its dihydro- derivative. |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. thermofisher.com Since this compound and other cinchona alkaloids are generally not volatile enough for direct GC analysis, a derivatization step is necessary. youtube.com This process chemically modifies the analyte to increase its volatility and thermal stability. youtube.com

Derivatization typically involves replacing active hydrogen atoms in the molecule with less polar, more volatile groups. youtube.com This modification not only makes the compound suitable for GC but can also improve chromatographic peak shape and detection sensitivity. researchgate.net The resulting derivatives can then be separated based on their different boiling points and interactions with the GC column's stationary phase. thermofisher.com

While GC can be a valuable tool, it may face challenges with complex mixtures. drawellanalytical.com However, its high reproducibility makes it a reliable option for routine analyses where consistent results are critical. drawellanalytical.com

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful and environmentally friendly alternative for the chiral separation of alkaloids like this compound. nih.govselvita.com This technique utilizes a mobile phase, typically supercritical carbon dioxide, which possesses properties of both a liquid and a gas, enabling high flow rates and rapid separations. selvita.comthieme-connect.com

SFC is particularly advantageous for separating enantiomers, which are mirror-image isomers of a chiral compound. selvita.com The use of chiral stationary phases (CSPs) in conjunction with the SFC system allows for the effective resolution of these stereoisomers. phenomenex.com For cinchona alkaloids, including this compound, SFC has demonstrated the ability to resolve multiple derivatives in significantly less time than traditional high-performance liquid chromatography (HPLC) methods. nih.gov For instance, a study successfully resolved six cinchona derivatives in under seven minutes. nih.gov

The efficiency of SFC is further enhanced by its compatibility with various organic modifiers and additives that can be adjusted to optimize the separation of specific compounds. thieme-connect.com Method validation has shown SFC to be a selective, accurate, and precise technique for the quantification of cinchona alkaloids. nih.gov

Table 1: SFC Method Parameters for Cinchona Alkaloid Separation

| Parameter | Condition |

|---|---|

| Column | Acquity UPC2 Torus DEA 1.7 µm |

| Mobile Phase | CO2, acetonitrile, methanol, diethylamine |

| Detection Wavelength | 275 nm |

| Analysis Time | < 7 minutes |

This table summarizes the conditions from a study that successfully separated six cinchona derivatives, demonstrating the speed and efficiency of SFC. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound and its Analogues

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like this compound and its analogues. lumexinstruments.comnih.gov The separation is based on the differential migration of analytes in a capillary filled with a buffer under the influence of an electric field. lumexinstruments.com CE offers several advantages, including high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. lumexinstruments.comlongdom.org

Various modes of CE can be employed for the analysis of cinchona alkaloids. Nonaqueous capillary zone electrophoresis (CZE) has been shown to effectively separate diastereomeric pairs like cinchonine and cinchonidine without the need for a chiral selector. nih.govresearchgate.net The separation selectivity in nonaqueous CZE can be fine-tuned by adjusting the composition of the background electrolyte. nih.gov

For chiral separations, ligand-exchange CE and micellar electrokinetic chromatography (MEKC) are effective approaches. In one method, the formation of a complex with cyclodextrin (B1172386) and a metal ion (Cu(II)) allowed for the complete separation of four major cinchona alkaloids. tandfonline.com Another study utilized a combination of a chiral ionic liquid and hydroxypropyl-β-cyclodextrin as selectors to achieve baseline separation of three of the four major alkaloids. nih.gov

Table 2: Optimized Conditions for CE Separation of Cinchona Alkaloids

| Method | Optimized Conditions | Resolution |

|---|---|---|

| Ligand-Exchange CE with Cyclodextrin | 18 mM tris(hydroxymethyl)aminomethane, 3 mM Cu(II), 20 mM hydroxypropyl-β-cyclodextrin, pH 5.7, 20 kV | Complete separation with resolution values between 3.94 and 9.08 |

| CE with Chiral Ionic Liquid & Cyclodextrin | Ammonium acetate (B1210297) buffer (pH 5.0), 40 mM HP-β-CD, 14 mM [TBA][L-ASP] | Baseline separation of cinchonidine, quinine, and cinchonine |

This table highlights two different CE methods and their optimized parameters for the successful separation of cinchona alkaloids. tandfonline.comnih.gov

Hyphenated Analytical Platforms for Integrated Analysis of this compound

Hyphenated techniques, which combine a separation method with a detection method, provide enhanced analytical capabilities for the comprehensive analysis of this compound. alwsci.com These platforms are crucial for trace analysis, metabolite identification, and complex mixture analysis.

LC-MS/MS for Trace Analysis and Metabolite Profiling in Biological Matrices (non-human)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of compounds in complex biological matrices. chromatographyonline.comnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. alwsci.com This makes it an invaluable tool for pharmacokinetic studies, enabling the monitoring of absorption, distribution, metabolism, and excretion of substances. chromatographyonline.com

In the context of this compound, LC-MS/MS can be used for metabolite profiling in non-human biological samples. The high resolution and sensitivity of modern LC-MS systems, such as those using Orbitrap technology, allow for the comprehensive profiling of metabolites. mdpi.com The process often involves comparing the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites to the parent drug. ijpras.com However, it is important to be aware of potential matrix effects, where components of the biological sample can interfere with the ionization of the analyte, potentially affecting the accuracy of quantification. nih.govresearchgate.net

GC-MS for Quantitative and Qualitative Analysis of Complex Mixtures Containing this compound

Gas chromatography-mass spectrometry (GC-MS) is a robust hyphenated technique that pairs the separation capabilities of GC with the identification power of mass spectrometry. amazonaws.comspectroinlets.com It is highly effective for both the qualitative identification and quantitative measurement of individual components within complex mixtures. amazonaws.com As with standalone GC, analysis of this compound by GC-MS requires a prior derivatization step to ensure the compound is sufficiently volatile. amazonaws.com

Once separated by the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a molecular "fingerprint," allowing for confident identification of the compound by comparing it to spectral libraries. libretexts.org This makes GC-MS a powerful tool for analyzing complex samples containing this compound and other related alkaloids. thermofisher.comerdogan.edu.tr

NMR-Based Metabolomics and Flux Analysis in Biosynthetic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules. nih.gov In the field of metabolomics, NMR is used for the simultaneous identification and quantification of a wide range of metabolites in biological samples. nih.govfrontiersin.org This makes it particularly useful for studying the biosynthesis of natural products like this compound.

NMR-based metabolomics can provide an overview of the primary and specialized metabolites present in an organism. frontiersin.org By using isotope-labeled precursors, it is possible to trace the metabolic pathways leading to the formation of this compound, a process known as flux analysis. nih.gov While less sensitive than mass spectrometry, NMR's high reproducibility and ability to identify unknown compounds without the need for reference standards are significant advantages. nih.gov Both 1D and 2D NMR techniques are employed, with 2D NMR helping to resolve signal overlap in complex spectra. researchgate.netrsc.org These studies can shed light on the metabolic pathways involved in this compound production and how they might be manipulated to optimize yield. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinchonine |

| Cinchonidine |

| Quinine |

| Quinidine |

| Dihydroquinidine (B8771983) |

| Dihydroquinine |

| Acetonitrile |

| Methanol |

| Diethylamine |

| Carbon Dioxide |

| Copper(II) |

| tris(hydroxymethyl)aminomethane |

| hydroxypropyl-β-cyclodextrin |

| Ammonium acetate |